molecular formula C8H4ClF3O B2973762 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone CAS No. 1000180-69-7

2-Chloro-1-(3,4,5-trifluorophenyl)ethanone

Cat. No.: B2973762
CAS No.: 1000180-69-7
M. Wt: 208.56
InChI Key: CQQPCUYEDSDSIS-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O It is a chlorinated ketone featuring a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone typically involves the chlorination of 1-(3,4,5-trifluorophenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C8H5F3O} + \text{SOCl2} \rightarrow \text{C8H4ClF3O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-1-(3,4,5-trifluorophenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(3,4,5-trifluorophenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(3,4,5-trifluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone
  • 2-Chloro-1-(3,5-difluorophenyl)ethanone
  • 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

Comparison: Compared to its analogs, 2-Chloro-1-(3,4,5-trifluorophenyl)ethanone is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-chloro-1-(3,4,5-trifluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPCUYEDSDSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000180-69-7
Record name 2-chloro-1-(3,4,5-trifluorophenyl)ethan-1-one
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